molecular formula C15H16N2O B1317888 N-(5-amino-2-methylphenyl)-3-methylbenzamide CAS No. 905811-03-2

N-(5-amino-2-methylphenyl)-3-methylbenzamide

Cat. No. B1317888
CAS RN: 905811-03-2
M. Wt: 240.3 g/mol
InChI Key: ICWQDRXFBRYVRL-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound with the CAS Number: 152460-10-1 . It has a molecular weight of 277.33 .


Synthesis Analysis

A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .


Molecular Structure Analysis

The title compound, C16H15N5, crystallizes with two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .


Chemical Reactions Analysis

The compound was synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H15N5 and an average mass of 277.324 Da . It is a solid at room temperature .

Scientific Research Applications

Synthetic Opioids and Chemical Analogs

  • A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, highlights the significance of such compounds in the illicit drug market. This study emphasizes the need for international monitoring and pre-emptive research to understand these compounds' impact on drug markets and public health Sharma et al., 2018.

Pharmacokinetics and Safety of Chemical Compounds

  • The pharmacokinetics, formulation, and safety aspects of N,N-diethyl-3-methylbenzamide (DEET), an effective insect repellent, are reviewed to understand its absorption, metabolism, and excretion in humans and animals. Despite occasional reports of adverse effects, DEET's general safety profile when used as recommended highlights the importance of formulation techniques and new excipients in product development Qiu, Jun, & McCall, 1998.

Advanced Oxidation Processes for Compound Degradation

  • Research on the advanced oxidation processes (AOPs) used for the degradation of acetaminophen offers insight into the kinetics, mechanisms, by-products, and biotoxicity of such processes. This study could inform the environmental impact and degradation pathways relevant to similar compounds, underscoring the importance of understanding AOPs in treating recalcitrant compounds in the environment Qutob et al., 2022.

Conducting Polymers and Molecularly Imprinted Polymers for Sensing

  • A review on sensors and biosensors modified with conducting polymers and molecularly imprinted polymers used in the electrochemical detection of amino acids, such as phenylalanine, tyrosine, and tryptophan, illustrates the potential for detecting and analyzing compounds with specific functionalities. This research underscores the interdisciplinary nature of sensor development for applications in medicine, pharmacy, and environmental monitoring Dinu & Apetrei, 2022.

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound and its derivatives have shown promising antimicrobial activities against clinically isolated strains . Therefore, future research could focus on further exploring its potential as an antimicrobial agent.

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWQDRXFBRYVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586136
Record name N-(5-Amino-2-methylphenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

905811-03-2
Record name N-(5-Amino-2-methylphenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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